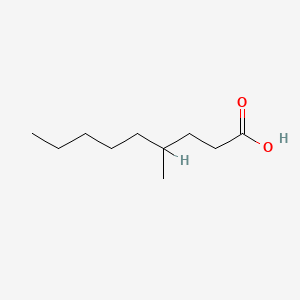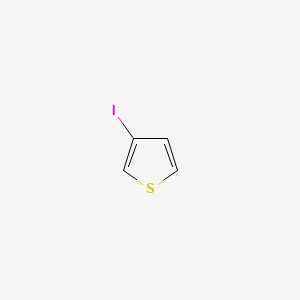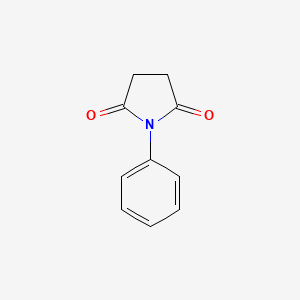
Tetramethyl pyromellitate
Übersicht
Beschreibung
Tetramethyl pyromellitate, also known as tetramethyl 1,2,4,5-benzenetetracarboxylate, is an organic compound with the molecular formula C14H14O8. It is a derivative of pyromellitic acid, where all four carboxylic acid groups are esterified with methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetramethyl pyromellitate is typically synthesized through the esterification of pyromellitic acid with methanol. The reaction involves heating pyromellitic acid with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale esterification reactors. Pyromellitic acid and methanol are mixed in a reactor, and an acid catalyst is added. The mixture is heated to a temperature of around 160-220°C to facilitate the esterification process. The reaction is monitored until the desired conversion is achieved, and the product is then purified through distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethyl pyromellitate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid groups in the presence of water and a strong acid or base.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Alcohols (e.g., ethanol) and acid or base catalysts (e.g., sulfuric acid or sodium methoxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride) in anhydrous solvents (e.g., diethyl ether).
Major Products:
Hydrolysis: Pyromellitic acid and methanol.
Transesterification: this compound derivatives with different ester groups.
Reduction: this compound alcohol derivatives
Wissenschaftliche Forschungsanwendungen
Tetramethyl pyromellitate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems and as a component in bio-compatible materials.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of high-performance polymers, resins, and coatings
Wirkmechanismus
The mechanism of action of tetramethyl pyromellitate is primarily related to its chemical reactivity. The ester groups can undergo hydrolysis, transesterification, and reduction reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Tetramethyl 1,2,4,5-benzenetetracarboxylate: Another ester derivative of pyromellitic acid with similar properties.
Pyromellitic acid tetramethyl ester: A closely related compound with slight variations in esterification.
Tetramethyl benzene-1,2,4,5-tetracarboxylate: Another name for tetramethyl pyromellitate, highlighting its structural similarity
Uniqueness: this compound is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
IUPAC Name |
tetramethyl benzene-1,2,4,5-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O8/c1-19-11(15)7-5-9(13(17)21-3)10(14(18)22-4)6-8(7)12(16)20-2/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEIFJBUBJUUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212898 | |
| Record name | Tetramethyl benzene-1,2,4,5-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-10-9 | |
| Record name | Tetramethyl pyromellitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethyl pyromellitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethyl pyromellitate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethyl benzene-1,2,4,5-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethyl benzene-1,2,4,5-tetracarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYL PYROMELLITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG5F4XJK7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques are employed to assess the purity of tetramethyl pyromellitate, and what challenges arise from potential contaminants?
A1: Gas chromatography proves highly effective in analyzing the purity of this compound, particularly when derived from durene oxidation. [] This method involves converting the dianhydride form of this compound (PMDA) and its common contaminants – pyromellitic monoanhydride (PMMA) and pyromellitic acid (PMA) – into their respective esters. [] This derivatization allows for better separation and quantification of these compounds. The challenge lies in achieving complete separation and accurate quantification due to the potential for overlapping peaks and varying detector responses. The research highlights the importance of optimizing the gas chromatography conditions, including the choice of stationary phase and temperature program, to ensure reliable results. []
Q2: How does this compound function as a photosensitizer in organic reactions, and what factors influence its efficacy in this role?
A2: this compound acts as a potent triplet sensitizer in electron-transfer-photosensitized conjugate alkylation reactions. [] Upon absorbing light energy, it readily donates an electron to an aliphatic donor molecule, generating radical ions. [] The efficiency of this process depends on the rate of escape of these radical ions from the solvent cage, a phenomenon more efficient with triplet sensitizers like this compound compared to singlet sensitizers. [] This efficient radical generation enables the subsequent alkylation of electron-deficient alkenes and alkynes, offering a valuable synthetic tool in organic chemistry. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]](/img/structure/B1329283.png)



